[(2,6-dimethylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
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Overview
Description
[(2,6-dimethylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is an organic compound with a complex structure that includes aromatic rings, carbamoyl groups, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,6-dimethylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,6-dimethylphenyl isocyanate with a suitable alcohol to form the carbamate intermediate. This intermediate is then reacted with 3-methoxyphenylacetic acid under esterification conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2,6-dimethylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The aromatic rings and methoxy groups can be oxidized under specific conditions.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
[(2,6-dimethylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,6-dimethylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
[(2,6-dimethylphenyl)carbamoyl]methyl 2-(methylamino)acetamide: Similar structure but with a methylamino group instead of a methoxy group.
2,6-dimethylphenyl isocyanate: A precursor used in the synthesis of the target compound.
3-methoxyphenylacetic acid: Another precursor used in the synthesis.
Uniqueness
[(2,6-dimethylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-6-4-7-14(2)19(13)20-17(21)12-24-18(22)11-15-8-5-9-16(10-15)23-3/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFOGONSMMASBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)CC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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